3-(Phenylethynyl)piperidine
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Overview
Description
3-(Phenylethynyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a phenylethynyl group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylethynyl)piperidine typically involves the coupling of piperidine with a phenylethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of piperidine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylethynyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenylethylene or phenylethane derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
3-(Phenylethynyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The phenylethynyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but its effects on the central nervous system are of particular interest.
Comparison with Similar Compounds
Piperidine: A simpler analog without the phenylethynyl group.
Phenylethynylpyridine: A structurally similar compound with a pyridine ring instead of piperidine.
Phenylethynylmorpholine: Another analog with a morpholine ring.
Uniqueness: 3-(Phenylethynyl)piperidine is unique due to the presence of both the piperidine ring and the phenylethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-(2-phenylethynyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQVYBVQSRALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744744 |
Source
|
Record name | 3-(Phenylethynyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-26-0 |
Source
|
Record name | 3-(Phenylethynyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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